4-Chloro-6-piperidin-1-ylpyrimidine

Übersicht

Beschreibung

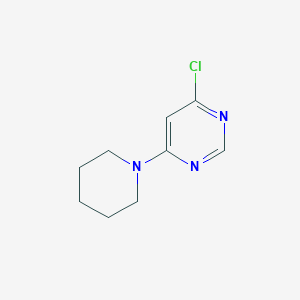

4-Chloro-6-piperidin-1-ylpyrimidine is a chemical compound with the molecular formula C9H12ClN3. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position and a piperidinyl group at the 6th position of the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 6th position is replaced by the piperidinyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-6-piperidin-1-ylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, reaction with an amine can yield a substituted pyrimidine derivative .

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-piperidin-1-ylpyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-6-piperidin-1-ylpyrimidine is not fully understood. it is believed to interact with various molecular targets and pathways within cells. The piperidinyl group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . Further research is needed to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-2-piperidin-1-ylpyrimidine

- 4-Chloro-5-piperidin-1-ylpyrimidine

- 4-Chloro-6-morpholin-4-ylpyrimidine

Comparison: 4-Chloro-6-piperidin-1-ylpyrimidine is unique due to the specific positioning of the piperidinyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .

Biologische Aktivität

4-Chloro-6-piperidin-1-ylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of approximately 227.68 g/mol. Its structure features a pyrimidine core substituted at the 4-position with a chlorine atom and at the 6-position with a piperidine group, which significantly influences its biological properties.

Research indicates that this compound exhibits its biological activity through interactions with various enzymes and receptors:

- Enzyme Inhibition : Compounds with similar structural frameworks have been identified as potent inhibitors of kinases and proteases, which are crucial in cancer progression and other diseases. The piperidine moiety enhances binding affinity to these biological targets, potentially leading to therapeutic effects against malignancies .

- Antimalarial Activity : Studies have shown that derivatives of pyrimidine compounds can exhibit significant antimalarial properties. For instance, related trisubstituted pyrimidines have demonstrated efficacy against Plasmodium falciparum, reducing parasitemia significantly in murine models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimalarial Optimization : A study optimized a phenotypic hit against Plasmodium falciparum, leading to compounds based on the pyrimidine scaffold that showed promising pharmacokinetics and oral activity in mouse models. The most effective compound demonstrated a significant reduction in parasitemia when administered orally .

- Enzyme Interaction Studies : Interaction studies have focused on the binding affinity of this compound with various enzymes, revealing that modifications to its structure can enhance or diminish its inhibitory effects on specific targets .

- Cardiovascular Research : In vivo studies indicated that related compounds exhibited both inotropic and vasodilatory effects, suggesting potential applications in cardiovascular therapies .

Eigenschaften

IUPAC Name |

4-chloro-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJONHQHUVJXBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344564 | |

| Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-14-1 | |

| Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.